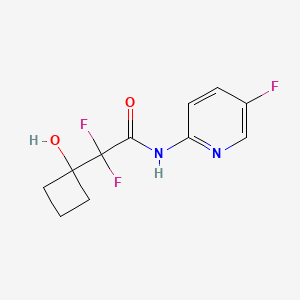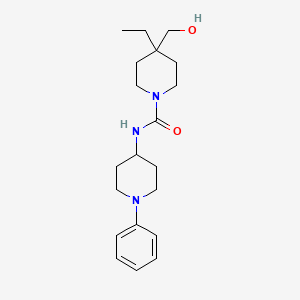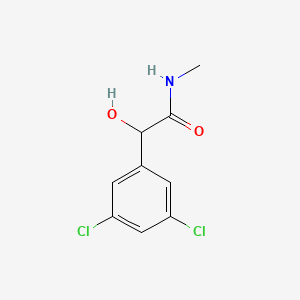![molecular formula C17H21N3O3 B6637308 1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B6637308.png)
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as PHCCC, and it is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). The mGluR4 is a G protein-coupled receptor that is highly expressed in the central nervous system, and its activation has been linked to various physiological and pathological processes.
Mechanism of Action
PHCCC binds to a site on the mGluR4 receptor that is distinct from the glutamate binding site. This binding results in a conformational change in the receptor, leading to an increase in its activity. The increased activity of mGluR4 results in a reduction in the release of glutamate, which in turn reduces the excitability of neurons.
Biochemical and physiological effects:
PHCCC has been shown to have a range of biochemical and physiological effects. In animal studies, PHCCC has been shown to reduce the severity of motor symptoms in Parkinson's disease by reducing the release of glutamate. PHCCC has also been shown to reduce anxiety-like behavior in animal models. Additionally, PHCCC has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of PHCCC is its selectivity for mGluR4. This selectivity allows for the specific modulation of this receptor without affecting other receptors in the brain. Additionally, PHCCC has a long half-life, which allows for sustained modulation of mGluR4 activity. However, one limitation of PHCCC is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
1. Investigating the potential therapeutic applications of PHCCC in other neurological disorders such as Huntington's disease and epilepsy.
2. Developing more potent and selective positive allosteric modulators of mGluR4.
3. Investigating the effects of chronic administration of PHCCC on mGluR4 activity and the development of tolerance.
4. Investigating the effects of PHCCC on synaptic plasticity and long-term potentiation.
5. Investigating the potential use of PHCCC as a tool for studying the role of mGluR4 in various physiological and pathological processes.
Synthesis Methods
The synthesis of PHCCC involves the reaction of 2-(2-oxo-1,3-dihydro-2H-benzimidazol-5-yl)propanoic acid with cyclopentanone in the presence of a reducing agent. The resulting product is then reacted with 1-(tert-butoxycarbonyl) piperazine to form the final compound.
Scientific Research Applications
PHCCC has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. The positive allosteric modulation of mGluR4 by PHCCC has been shown to reduce the release of glutamate, a neurotransmitter that is implicated in the pathogenesis of these disorders. Additionally, PHCCC has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12(19-16(22)17(23)8-4-5-9-17)11-20-15(21)14-7-3-2-6-13(14)10-18-20/h2-3,6-7,10,12,23H,4-5,8-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMIAKHPBKEYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C=N1)NC(=O)C3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)


![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637266.png)
![[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637273.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B6637284.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B6637287.png)
![(2-Cyclobutyloxypyridin-4-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637295.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B6637314.png)
![[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B6637318.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B6637325.png)